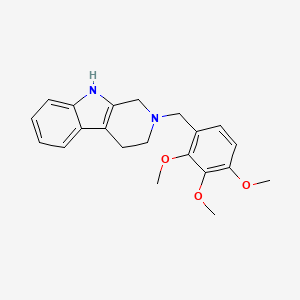
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine, also known as TFB-TAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine acts as a selective antagonist of the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction. This compound binds to the μ-opioid receptor and prevents the activation of the receptor by endogenous opioids such as endorphins. This results in a decrease in the release of dopamine, which is associated with reward and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation. This compound has also been shown to reduce anxiety and depression-like behaviors in rodents. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid antagonists. However, this compound has some limitations, including its low solubility in water and its potential to cause liver toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. This compound may also have potential as a treatment for chronic pain and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine is synthesized through a multistep process that involves the reaction of 4-methoxyaniline with 4,4,4-trifluorobutanoyl chloride to produce N-(4-methoxyphenyl)-4,4,4-trifluorobutanamide. This intermediate is then reacted with piperidine in the presence of a catalyst to yield this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine has shown promising results in various scientific research studies. It has been studied for its potential use in treating depression, anxiety, and addiction. This compound has also been investigated for its potential as a pain reliever and anti-inflammatory agent. Additionally, this compound has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-[3-(4-methoxyanilino)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-23-14-6-4-12(5-7-14)20-13-3-2-10-21(11-13)15(22)8-9-16(17,18)19/h4-7,13,20H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSUXVQNFWBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6018737.png)
![1-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-3,3-dimethyl-2-butanone](/img/structure/B6018743.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-naphthohydrazide](/img/structure/B6018747.png)

![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6018762.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6018779.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6018783.png)
![6-[(hydroxyimino)methyl]-N-(3-hydroxypropyl)nicotinamide](/img/structure/B6018787.png)
![N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea](/img/structure/B6018791.png)
amine](/img/structure/B6018811.png)
![3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018818.png)
![7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6018822.png)
![1-tert-butyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6018839.png)